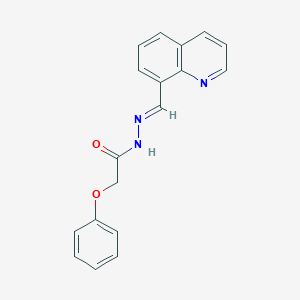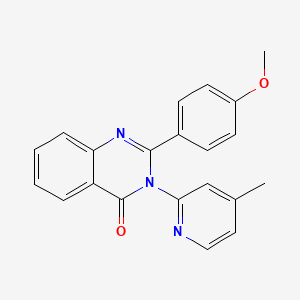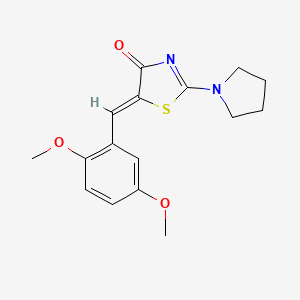![molecular formula C17H13NO4 B5553433 methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B5553433.png)
methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]benzoate
Vue d'ensemble
Description
"Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]benzoate" is a compound of interest in organic chemistry, particularly in the context of benzofuran derivatives. Benzofurans are a class of organic compounds that are structurally related to furans with a benzene ring fused to the furan ring. These compounds are notable for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of benzofuran derivatives, including compounds similar to methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]benzoate, often involves ring closure reactions and various other organic synthesis techniques. For instance, the synthesis of a novel benzofuran derivative was achieved through ring opening followed by ring closure reactions, as detailed by Halim and Ibrahim (2022) (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by specific conformational features. For example, Then et al. (2017) conducted a study where they synthesized novel benzofuran derivatives and analyzed their crystal structures using X-ray diffraction, revealing a nearly perpendicular conformation of the benzofuran and substituted phenyl rings (Then et al., 2017).
Chemical Reactions and Properties
Benzofuran derivatives, including methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]benzoate, exhibit interesting chemical properties. For instance, Portilla et al. (2007) described the formation of hydrogen-bonded sheets in a methyl benzofuran derivative, highlighting the importance of hydrogen bonding in the structural arrangement of these compounds (Portilla et al., 2007).
Physical Properties Analysis
The physical properties of benzofuran derivatives are influenced by their molecular structure. Choi et al. (2008) reported on the crystal structure of a methyl benzofuran derivative, noting the stabilization of the structure by aromatic π–π interactions and intermolecular hydrogen bonds (Choi et al., 2008).
Chemical Properties Analysis
The chemical properties of these compounds, including reactivity and stability, are a key area of interest. Studies like the one by Halim and Ibrahim (2022) often utilize computational methods to predict reactivity and stability, providing insights into the chemical behavior of such compounds (Halim & Ibrahim, 2022).
Applications De Recherche Scientifique
Radical Scavenging Potency and Antioxidant Properties
A study on the synthesis, crystal structure, and Hirshfeld surface analysis of novel 2-(benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoates revealed their potential as antioxidants. These compounds exhibited significant radical scavenging activities, as evidenced by their performance in various assays including DPPH, ferrous ion chelating, and hydrogen peroxide scavenging. Particularly, one compound with an amino substituent showed a better scavenging effect than ascorbic acid in the hydrogen peroxide scavenging assay, highlighting its potential as a potent antioxidant agent (Then et al., 2017).
Synthesis and Application in Organic Chemistry
Research into captodative olefins led to the synthesis of methyl 2-aryloxy-3-dimethylaminopropenoates, showcasing a novel approach to synthesizing benzofurans. This method represents an efficient synthetic route to the benzofuran framework, offering potential applications in the synthesis of complex organic molecules and natural products (Cruz & Tamariz, 2004).
Quantum Studies and NLO Properties
A novel compound, 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP), was synthesized and characterized, revealing insights into its quantum, NLO, and thermodynamic properties. The study provided valuable data on its structural stability, reactivity, and potential applications in material science (Halim & Ibrahim, 2022).
Developmental Regulation of Biosynthesis
In the context of natural product biosynthesis, research on snapdragon flowers uncovered the developmental regulation of methyl benzoate biosynthesis and emission. This volatile ester, synthesized by a novel enzyme, plays a critical role in attracting pollinators, illustrating the compound's significance in plant biology and potential applications in agricultural biotechnology (Dudareva et al., 2000).
Orientations Futures
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . They have potential applications in many aspects, and their diverse pharmacological activities indicate a broad range of clinical uses . Therefore, the future research directions may include further exploration of their biological activities, development of novel synthesis methods, and investigation of their potential as drug lead compounds.
Propriétés
IUPAC Name |
methyl 3-(1-benzofuran-2-carbonylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-21-17(20)12-6-4-7-13(9-12)18-16(19)15-10-11-5-2-3-8-14(11)22-15/h2-10H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFLMQRGOOFRMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331327 | |
| Record name | methyl 3-(1-benzofuran-2-carbonylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642247 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
304889-36-9 | |
| Record name | methyl 3-(1-benzofuran-2-carbonylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N,N-dimethyl-3-{[2-(1H-pyrrol-1-yl)benzoyl]amino}azepane-1-carboxamide](/img/structure/B5553360.png)

![8-{[2-(diethylamino)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5553382.png)
![methyl 2-cyano-3-[5-(4-fluorophenyl)-2-furyl]acrylate](/img/structure/B5553390.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B5553399.png)

![8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5553421.png)
![[5-({2-[(2,4-difluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5553426.png)


![N~1~-{3,5-dichloro-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5553456.png)
![2-methyl-6-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B5553464.png)